Schisantherin C

Description

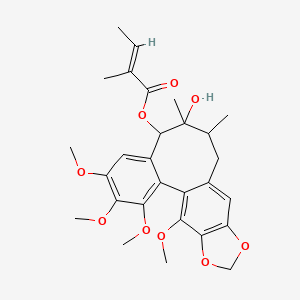

Structure

2D Structure

Properties

IUPAC Name |

(9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGUPIVDQHHVMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77881-08-4, 58546-55-7, 1181216-84-1, 69176-51-8 | |

| Record name | Angeloylgomisin P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77881-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Schisantherin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58546-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5S,6R,7S,13aS)-5,6,7,8-Tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-yl (2E)-2-methyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181216-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tigloylgomisin P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69176-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Discovery and Isolation of Schisantherin C from Schisandra chinensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis (Turcz.) Baill., has garnered significant scientific interest due to its diverse pharmacological activities, including hepatoprotective, anti-tumor, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound. It details various extraction and chromatographic techniques, presents quantitative data on lignan content, and illustrates key experimental workflows and associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Introduction

Schisandra chinensis, a woody vine native to East Asia, has a long history of use in traditional medicine.[3] Its fruits are rich in bioactive compounds, with lignans being one of the most prominent groups.[2][4] Among these, this compound has emerged as a compound of particular interest. The complex structure of dibenzocyclooctadiene lignans, including this compound, presents unique challenges and opportunities for isolation and therapeutic development.[3][5] This guide will provide a detailed exploration of the methodologies employed to isolate and purify this compound, along with data to inform further research and development efforts.

Extraction of Lignans from Schisandra chinensis

The initial step in isolating this compound is the efficient extraction of total lignans from the plant material, typically the dried fruits.[3] The choice of extraction method significantly impacts the yield and purity of the target compounds.

Conventional Extraction Methods

Traditional methods such as heat reflux, Soxhlet, and maceration have been widely used for lignan extraction.[6][7] These methods often involve the use of organic solvents like methanol or ethanol.

Table 1: Comparison of Conventional Lignan Extraction Methods

| Method | Solvent | Temperature | Duration | Key Findings |

| Heat Reflux | Methanol or Ethanol (70-100%)[7] | Boiling point of solvent | Several hours | Commonly used but can be time and energy-consuming.[6] |

| Soxhlet Extraction | Methanol[6] | Boiling point of solvent | ~4 hours[6] | An optimized method for exhaustive extraction.[6] |

| Maceration | Ethanol (70-100%)[7] | Room Temperature or gentle heat (e.g., 50°C)[7] | Days | Simple but may result in lower extraction efficiency compared to other methods. |

Modern Extraction Techniques

To improve efficiency and reduce solvent consumption, several modern techniques have been developed.

Table 2: Overview of Modern Lignan Extraction Techniques

| Method | Key Parameters | Advantages |

| Ultrasonic-Assisted Extraction (UAE) | Sonication frequency, time, temperature | Reduced extraction time and solvent volume. |

| Microwave-Assisted Extraction (MAE) | Microwave power, time, temperature | Rapid heating, shorter extraction time, and higher efficiency. |

| Supercritical Fluid Extraction (SFE) | Supercritical CO2, pressure, temperature, co-solvent (e.g., ethanol)[8] | Environmentally friendly, high selectivity, and yields solvent-free extracts.[8] |

| Smashing Tissue Extraction (STE) | Voltage, time, solid-liquid ratio, particle size | Reported to have the highest extraction efficiency in the shortest time.[4][6] |

| Supramolecular Solvent (SUPRAS)-Based Extraction | Solvent composition, solid-to-liquid ratio, vortex time | Simple, rapid, and sensitive sample preparation.[9] |

Isolation and Purification of this compound

Following the initial extraction, a multi-step chromatographic process is typically required to isolate this compound from the complex mixture of lignans and other phytochemicals.

Experimental Protocol: Column Chromatography and HSCCC

A combination of silica gel column chromatography and high-speed counter-current chromatography (HSCCC) has been successfully used to purify this compound.[10]

Step 1: Preliminary Fractionation by Silica Gel Column Chromatography

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of petroleum ether and ethyl acetate.

-

Procedure: The crude extract is loaded onto the silica gel column. Elution with a step-wise gradient of increasing polarity separates the lignans into several fractions based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

-

Two-Phase Solvent System: A biphasic solvent system, such as petroleum ether-ethyl acetate-methanol-water (10:8:10:8, v/v), is selected.[10]

-

Procedure: The pre-purified fraction containing this compound is dissolved in the solvent system and injected into the HSCCC instrument. The separation is based on the differential partitioning of the compound between the two liquid phases. The fractions containing pure this compound are collected, combined, and the solvent is evaporated.

Step 3: Purity Analysis

-

The purity of the isolated this compound is determined by HPLC.[10] The structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[10]

Caption: Workflow for the isolation and purification of this compound.

Quantitative Analysis

The content of this compound and other lignans can vary depending on the plant source, processing method, and analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the quantitative analysis of this compound.[11][12]

Table 3: Representative HPLC Method for Lignan Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[11][12] |

| Mobile Phase | Gradient elution with acetonitrile and water[11][12] |

| Detection | UV detector (wavelength typically around 216-254 nm)[13] or Mass Spectrometer (MS) |

| Column Temperature | ~30 °C[14] |

| Flow Rate | ~1 mL/min[13][14] |

Lignan Content in Schisandra chinensis

The following table summarizes the content of this compound and other major lignans found in S. chinensis.

Table 4: Content of Major Lignans in Schisandra chinensis Fruit

| Lignan | Content Range (mg/100g DW) | Reference |

| Schisandrin | 166.8 | [2] |

| γ-Schisandrin | 96.2 | [2] |

| Gomisin A | 72.4 | [2] |

| Angeloylgomisin H | 71.6 | [2] |

| Schisantherin B | 56.8 | [2] |

| This compound | 4.56-27.36 (µg/mL in working solutions) | [12] |

Note: Direct content of this compound in mg/100g DW was not explicitly found in a single source, the provided range is from a calibration curve in an analytical method.

Biological Activity and Signaling Pathways

This compound has been shown to modulate several signaling pathways, contributing to its pharmacological effects.

Anti-Atherosclerosis and Autophagy

Research suggests that this compound may have a protective effect against atherosclerosis by modulating the PI3K/AKT/mTOR signaling pathway, which is crucial for the regulation of autophagy.[15]

Caption: Proposed signaling pathway of this compound in atherosclerosis.

Anti-Obesity Effects

Schisandrin C, a closely related lignan, has been shown to inhibit lipid accumulation by regulating adipogenesis and lipolysis through the activation of the AMPK signaling pathway in 3T3-L1 adipocytes.[16] This suggests a potential mechanism for the anti-obesity effects of Schisandra lignans.

Conclusion

The isolation and purification of this compound from Schisandra chinensis is a multi-step process that relies on a combination of efficient extraction techniques and advanced chromatographic methods. This guide has provided a comprehensive overview of the key methodologies, from initial extraction to final purity analysis. The quantitative data and insights into the biological activities and signaling pathways of this compound underscore its potential as a therapeutic agent. Further research is warranted to fully elucidate its pharmacological mechanisms and to optimize its production for potential clinical applications.

References

- 1. A Review of Extraction and Purification, Biological Properties, Structure-Activity Relationships and Future Prospects of Schisandrin C: A Major Active Constituent of Schisandra Chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current knowledge of Schisandra chinensis (Turcz.) Baill. (Chinese magnolia vine) as a medicinal plant species: a review on the bioactive components, pharmacological properties, analytical and biotechnological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Schisantherin A vs. Schisandrin C: 2025 Guide to Chiral Resolution Selection (Pharmacopoeia & Nature Synthesis Insights) - Hengyuan Fine Chemical [hyfinechemical.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. doaj.org [doaj.org]

- 11. jfda-online.com [jfda-online.com]

- 12. researchgate.net [researchgate.net]

- 13. Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship | MDPI [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Schisandrin C isolated from Schisandra chinensis fruits inhibits lipid accumulation by regulating adipogenesis and lipolysis through AMPK signaling in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Pharmacological Properties of Schisantherin C

Introduction

This compound is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis (Turcz.) Baill. and Schisandra sphenanthera.[1][2] These plants have a long history of use in traditional medicine, particularly in Asia, for treating a wide array of ailments, including liver disease, coughs, and metabolic disorders.[3][4] this compound, as one of the key active constituents, has garnered significant scientific interest for its diverse and potent pharmacological activities. This document provides a comprehensive technical overview of the pharmacological properties of this compound, focusing on its mechanisms of action, summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential for research and development.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄O₆ | PubChem CID 443027[5] |

| Molecular Weight | 384.4 g/mol | PubChem CID 443027[5] |

| CAS Number | 61301-33-5 | PubChem CID 443027[5] |

| IUPAC Name | (12R,13S)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.0²,¹⁰.0⁴,⁸.0¹⁷,²¹]docosa-1(22),2,4(8),9,15,17(21)-hexaene | PubChem CID 443027[5] |

| Synonyms | Wuweizisu C, Schizandrin C | PubChem CID 443027,[6] |

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological effects, mediated through its interaction with multiple cellular signaling pathways.

Cardiovascular Protective Effects

This compound has demonstrated significant potential in the treatment of atherosclerosis.[7] Its primary mechanism in this context involves the modulation of autophagy in vascular endothelial cells.

-

Mechanism: Studies have shown that this compound interferes with the PI3K/AKT/mTOR signaling pathway.[7] The PI3K/Akt pathway is a major negative regulator of autophagy, acting upstream of mTOR. By inhibiting the phosphorylation of PI3K, Akt, and mTOR proteins in a dose-dependent manner, this compound effectively promotes autophagy.[7] This enhanced autophagy helps clear oxidized lipids and reduces inflammatory responses, thereby protecting against the pathogenesis of atherosclerosis.[7]

-

Experimental Evidence: In a model using oxidized low-density lipoprotein (ox-LDL)-induced Human Umbilical Vein Endothelial Cells (HUVECs), this compound treatment led to a significant increase in the expression of autophagy markers like Beclin1, ATG5, and the LC3 II/LC3 I ratio, while downregulating the p62 protein.[7]

Antioxidant Activity

Oxidative stress is a key factor in numerous diseases. This compound demonstrates potent antioxidant properties, primarily by activating the Nrf2 signaling pathway.

-

Mechanism: this compound targets Keap1, a negative regulator of Nrf2.[8] By binding to Keap1, it disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE). This leads to the upregulation of various antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1), mitigating oxidative damage.[8][9]

-

Experimental Evidence: In angiotensin II (Ang II)-challenged vascular endothelium, this compound treatment was shown to prevent oxidative stress and improve aortic relaxation in mice.[8] While many studies focus on the similar compound Schisantherin A, the shared dibenzocyclooctadiene structure suggests a comparable mechanism for this compound in activating the Nrf2/Keap1 pathway.[9]

Anti-Hepatitis B Virus (HBV) Activity

This compound has been identified as an inhibitor of the Hepatitis B virus.

-

Mechanism: The precise mechanism is still under investigation, but it has been shown to inhibit the secretion of key viral antigens.

-

Experimental Evidence: In cell-based assays, this compound demonstrated potent activity against HBV. At a concentration of 50 μg/mL, it inhibited the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) by 59.7% and 34.7%, respectively.[10]

Antidiabetic Properties

Lignans from Schisandra chinensis, including this compound, show promise in managing type 2 diabetes.

-

Mechanism: this compound has been found to enhance insulin secretion from pancreatic β-cells in response to high glucose levels.[3] It also facilitates the uptake of glucose into skeletal muscle cells, contributing to improved glycemic control.[3]

-

Experimental Evidence: Studies on rat INS-1 pancreatic β-cells showed that this compound increased insulin secretion without causing toxicity.[3] Its effects were noted to be superior to those of gliclazide, a standard drug for type 2 diabetes management.[3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's bioactivities.

Table 1: In Vitro Pharmacological Activities of this compound

| Activity | Model System | Concentration | Effect | Citation |

| Anti-HBV | HepG2.2.15 cells | 50 μg/mL | 59.7% inhibition of HBsAg secretion | [10] |

| Anti-HBV | HepG2.2.15 cells | 50 μg/mL | 34.7% inhibition of HBeAg secretion | [10] |

| Antidiabetic | Rat INS-1 Pancreatic β-cells | Not specified | Enhanced insulin secretion in response to high glucose | [3] |

| Atheroprotective | ox-LDL-induced HUVECs | Medium/High Dose | Significantly increased Beclin1, ATG5, LC3-II/I; downregulated p62 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Cell Culture and Model Induction (Atherosclerosis)

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Model Induction: To mimic atherosclerotic conditions, HUVECs are treated with oxidized low-density lipoprotein (ox-LDL) at a specified concentration (e.g., 50-100 µg/mL) for 24-48 hours.

-

Treatment: Following model induction, cells are treated with varying concentrations of this compound (e.g., low, medium, high doses) for a designated period before analysis.[7]

Western Blot Analysis

-

Purpose: To quantify the expression levels of specific proteins in signaling pathways (e.g., PI3K, p-AKT, p-mTOR, Beclin1, LC3).

-

Protocol:

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated on a 10-12% sodium dodecyl-sulfate polyacrylamide gel.

-

Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking & Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour, followed by overnight incubation at 4°C with primary antibodies against target proteins (e.g., anti-PI3K, anti-LC3).

-

Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]

-

Anti-HBV Activity Assay

-

Cell Line: The HepG2.2.15 cell line, which stably expresses and replicates HBV, is used.

-

Protocol:

-

Cells are seeded in 96-well plates and cultured until confluent.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

After a set incubation period (e.g., 48-72 hours), the cell culture supernatant is collected.

-

The concentrations of HBsAg and HBeAg in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Inhibition rates are calculated by comparing the antigen levels in treated groups to an untreated virus control group.[10]

-

Pharmacokinetics and Toxicology

Like many lignans, this compound has poor water solubility, which can affect its oral bioavailability.[3] It likely undergoes extensive first-pass metabolism in the liver and intestines.[3][11] This is a critical consideration for drug development, and formulation strategies such as nanocrystals or liposomes may be required to enhance its systemic exposure.[12]

Regarding toxicology, this compound is classified under GHS (Globally Harmonized System) with the following hazard statements:

Conclusion and Future Prospects

This compound is a promising natural compound with a compelling profile of pharmacological activities, including cardiovascular protection, antioxidant, antiviral, and antidiabetic effects. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways like PI3K/AKT/mTOR and Nrf2/Keap1.

While the preclinical evidence is strong, several areas require further investigation. Future research should focus on:

-

Comprehensive Pharmacokinetic Profiling: Detailed in vivo studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Bioavailability Enhancement: Development of novel drug delivery systems to overcome its poor solubility and improve therapeutic efficacy.

-

In-depth Mechanistic Studies: Further elucidation of its molecular targets and signaling interactions.

-

Clinical Trials: Rigorous, well-designed clinical trials are necessary to validate its therapeutic potential and safety in humans.

The continued exploration of this compound holds significant promise for the development of novel therapeutics for a range of complex diseases.

References

- 1. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schisantherin B Improves the Pathological Manifestations of Mice Caused by Behavior Desperation in Different Ages-Depression with Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Schisandrin C | C22H24O6 | CID 443027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Evaluation of the Antiradical Activity of Schisandra Chinensis Lignans Using Different Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. acgpubs.org [acgpubs.org]

- 12. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]

Schisantherin C: A Multifaceted Modulator for Neurodegenerative Disease Therapy

An In-depth Technical Guide on the Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's Disease (AD) and Parkinson's Disease (PD), represent a significant and growing global health challenge. A key pathological feature shared across these disorders is chronic neuroinflammation, oxidative stress, and the accumulation of misfolded proteins, which collectively drive progressive neuronal dysfunction and loss. Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising neuroprotective agent. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its therapeutic effects, focusing on its potent anti-inflammatory and antioxidant properties. We will delve into the core signaling pathways it modulates, present quantitative data from key studies, and provide detailed experimental protocols for researchers.

Core Mechanism 1: Potent Attenuation of Neuroinflammation

Chronic activation of microglia, the resident immune cells of the central nervous system, is a hallmark of neurodegenerative disease. Activated microglia release a barrage of pro-inflammatory and neurotoxic mediators. This compound has been shown to robustly suppress this inflammatory cascade by inhibiting multiple key signaling pathways.

In lipoteichoic acid (LTA)-stimulated microglial cells, this compound effectively inhibits the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and MCP-1.[1][2] It also reduces the levels of other inflammatory mediators like prostaglandin E2 (PGE2), nitric oxide (NO), and reactive oxygen species (ROS).[1]

The underlying mechanism for this broad anti-inflammatory effect is the suppression of major pro-inflammatory transcription factors and their upstream signaling cascades. This compound has been demonstrated to inhibit the activation of:

-

Nuclear Factor-kappa B (NF-κB): It prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[1][3]

-

Mitogen-Activated Protein Kinases (MAPKs): It significantly reduces the phosphorylation of all three major MAPKs—p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1][3]

-

Activator protein-1 (AP-1): It downregulates the expression of the AP-1 components c-Jun and c-Fos.[1]

-

Janus kinase/signal transducer and activator of transcription (JAK/STATs): It inhibits the phosphorylation of STAT-1 and STAT-3.[1][4]

By simultaneously targeting these critical inflammatory hubs, this compound effectively shuts down the production of a wide array of neurotoxic molecules.

Core Mechanism 2: Mitigation of Oxidative Stress via Induction of Phase II Enzymes

A key discovery is that the anti-inflammatory effects of this compound are mechanistically linked to its ability to induce a powerful endogenous antioxidant response. It achieves this by upregulating phase II detoxifying/antioxidant enzymes, primarily Heme Oxygenase-1 (HO-1) and NADPH dehydrogenase quinone-1 (NQO-1).[1] This induction is driven by the activation of two distinct upstream signaling pathways.

A. Activation of the Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, it is sequestered in the cytoplasm by Kelch-like ECH-associated protein-1 (Keap1). This compound has been identified as targeting Keap1, which leads to the release and nuclear translocation of Nrf2.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II enzymes like HO-1, initiating their transcription.[1][5][6]

B. Activation of the cAMP/PKA/CREB Pathway

Independently of the Nrf2 pathway, this compound also stimulates the production of cyclic AMP (cAMP).[1] This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[1][7] Activated p-CREB then translocates to the nucleus and promotes the transcription of the same phase II antioxidant enzymes.[1][4] The induction of HO-1 and NQO-1 by this compound is significantly diminished by inhibitors of adenylyl cyclase (ddAdo) and PKA (H-89), confirming the critical role of this pathway.[1]

Crucially, the suppression of NO and ROS by this compound is reversed when Nrf2 or HO-1 are silenced using siRNA, demonstrating that the antioxidant activity is the primary driver of its anti-neuroinflammatory effects.[1]

Core Mechanism 3: Neuroprotection in Alzheimer's Disease Models

In an in vivo mouse model of Alzheimer's disease induced by intracerebroventricular (ICV) injection of amyloid-beta (Aβ) 1-42, this compound demonstrated significant neuroprotective effects.[8] Daily administration following Aβ insult led to a remarkable improvement in cognitive function, as assessed by Y-maze, active avoidance, and Morris water maze tests.[8]

Mechanistically, this compound was shown to:

-

Inhibit Cholinesterase (ChE): It significantly inhibited total cholinesterase activity in the hippocampus and cerebral cortex, a key therapeutic strategy in AD to increase acetylcholine levels.[8]

-

Boost Antioxidant Defenses: It increased the activity of crucial antioxidant enzymes, superoxide dismutase (SOD) and glutathione peroxidase (GSH-px), as well as the levels of glutathione (GSH) in the brain.[8]

These actions collectively protect against Aβ-induced neurotoxicity and oxidative stress, thereby preserving cognitive function.[8]

Data Presentation: Summary of Quantitative Effects

The following tables summarize the quantitative effects of this compound from key in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on LTA-Stimulated BV-2 Microglia

| Parameter Measured | Concentration of this compound (μM) | Result (Approx. % of LTA-only control) | Citation |

|---|---|---|---|

| Nitric Oxide (NO) Production | 5 | ~75% | [1] |

| 10 | ~40% | [1] | |

| 20 | ~15% | [1] | |

| Prostaglandin E2 (PGE2) | 5 | ~80% | [1] |

| 10 | ~50% | [1] | |

| 20 | ~25% | [1] | |

| TNF-α Production | 5 | ~70% | [1] |

| 10 | ~35% | [1] | |

| 20 | ~10% | [1] | |

| IL-1β Production | 5 | ~80% | [1] |

| 10 | ~50% | [1] | |

| 20 | ~20% | [1] | |

| iNOS Protein Expression | 20 | Significant Inhibition | [1] |

| COX-2 Protein Expression | 20 | Significant Inhibition | [1] |

| p-p38 MAPK Expression | 20 | Significant Inhibition | [1] |

| p-JNK Expression | 20 | Significant Inhibition | [1] |

Data are estimated from published graphical representations in Park et al., 2013.

Table 2: In Vivo Effects of this compound in Aβ1-42-Induced AD Mouse Model

| Parameter Measured | Treatment Group | Result | Citation |

|---|---|---|---|

| Y-Maze Spontaneous Alternation | Aβ + Vehicle | ~45% | [8] |

| Aβ + SCH-C (0.1 mg/kg) | ~65% (p < 0.01) | [8] | |

| Morris Water Maze Escape Latency (Day 5) | Aβ + Vehicle | ~35 seconds | [8] |

| Aβ + SCH-C (0.1 mg/kg) | ~15 seconds (p < 0.01) | [8] | |

| Total Cholinesterase Activity (Hippocampus) | Aβ + Vehicle | ~15 U/mgprot | [8] |

| Aβ + SCH-C (0.1 mg/kg) | ~10 U/mgprot (p < 0.01) | [8] | |

| SOD Activity (Hippocampus) | Aβ + Vehicle | ~110 U/mgprot | [8] |

| Aβ + SCH-C (0.1 mg/kg) | ~140 U/mgprot (p < 0.05) | [8] | |

| GSH-px Activity (Hippocampus) | Aβ + Vehicle | ~45 U/mgprot | [8] |

| Aβ + SCH-C (0.1 mg/kg) | ~65 U/mgprot (p < 0.05) | [8] |

SCH-C: Schisandrin C

Experimental Protocols

Protocol 1: In Vitro Microglial Anti-Inflammatory and Antioxidant Assay

(Based on methodologies from Park et al., Int Immunopharmacol, 2013)[1]

-

Cell Culture: BV-2 immortalized murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability, 24-well for ELISAs, 6-well for Western Blots). After reaching 80% confluency, they are pre-treated with various concentrations of this compound (e.g., 5, 10, 20 μM) or vehicle (DMSO) for 1 hour.

-

Inflammatory Stimulation: Cells are then stimulated with Lipoteichoic acid (LTA) from S. aureus (e.g., 10 μg/mL) for a specified duration (e.g., 30 min for MAPK phosphorylation, 16-24 hours for cytokine/NO production).

-

Nitric Oxide (NO) Measurement: NO production in the culture supernatant is measured using the Griess reagent assay, which detects the accumulation of nitrite, a stable metabolite of NO.

-

Cytokine and PGE2 Measurement: Levels of TNF-α, IL-1β, IL-6, and PGE2 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., p-p38, p-JNK, iNOS, COX-2, HO-1, Nrf2, p-CREB, and loading controls like β-actin or α-tubulin). Membranes are then incubated with HRP-conjugated secondary antibodies and visualized using an ECL detection system.

-

ROS Measurement: Intracellular ROS levels are determined by pre-loading cells with the fluorescent probe CM-H₂DCFDA. After treatment and stimulation, the fluorescence intensity is measured by flow cytometry.

Protocol 2: In Vivo Aβ-Induced Alzheimer's Disease Mouse Model

(Based on methodologies from Li et al., Phytother Res, 2015)[8]

-

Animals: Male ICR mice (or other appropriate strain) are used. Animals are housed under standard conditions with ad libitum access to food and water.

-

Stereotaxic Surgery: Mice are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted into the lateral cerebral ventricle. Animals are allowed to recover for several days.

-

Aβ1-42 Administration: Aggregated Aβ1-42 peptide (e.g., 3 μL of a 1 mg/mL solution) is injected intracerebroventricularly (ICV) through the implanted cannula to induce AD-like pathology. Sham-operated groups receive vehicle.

-

This compound Treatment: Starting immediately after Aβ1-42 injection, mice are administered this compound (e.g., 0.01 and 0.1 mg/kg) or vehicle daily for a predetermined period (e.g., 5-14 days).

-

Behavioral Testing: Cognitive function is assessed using a battery of tests:

-

Y-Maze Test: To evaluate short-term spatial working memory, based on the measurement of spontaneous alternation behavior.

-

Morris Water Maze: To assess spatial learning and reference memory. Mice are trained to find a hidden platform in a pool of water. Escape latency and time spent in the target quadrant are measured.

-

-

Tissue Collection and Analysis: Following behavioral tests, mice are euthanized. The hippocampus and cerebral cortex are dissected and homogenized.

-

Biochemical Assays: The brain homogenates are used to measure:

-

Total Cholinesterase (ChE) activity using a colorimetric assay kit.

-

Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-px) activity using specific assay kits.

-

Glutathione (GSH) levels.

-

Protein concentration using a BCA or Bradford assay for normalization.

-

Conclusion and Future Perspectives

This compound demonstrates a potent, multi-pronged mechanism of action that is highly relevant to the treatment of neurodegenerative diseases. Its ability to simultaneously suppress multiple pro-inflammatory signaling pathways (NF-κB, MAPKs, JAK/STATs) and activate robust, dual-pathway antioxidant defenses (Nrf2/ARE and cAMP/PKA/CREB) positions it as a compelling therapeutic candidate. These molecular actions translate to tangible neuroprotective effects in preclinical models of Alzheimer's disease, where it ameliorates cognitive deficits by inhibiting cholinesterase and reducing oxidative stress.

However, a significant knowledge gap remains concerning the direct effects of this compound on the core proteinopathies of major neurodegenerative diseases. Future research should focus on investigating whether this compound can directly modulate the aggregation or clearance of tau protein in tauopathies or α-synuclein in synucleinopathies. Elucidating these potential additional mechanisms will be crucial in fully defining the therapeutic scope of this promising natural compound and advancing its development for clinical use.

References

- 1. Schizandrin C exerts anti-neuroinflammatory effects by upregulating phase II detoxifying/antioxidant enzymes in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Schizandrin C regulates lipid metabolism and inflammation in liver fibrosis by NF-κB and p38/ERK MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nrf2-Mediated HO-1 Induction Contributes to Antioxidant Capacity of a Schisandrae Fructus Ethanol Extract in C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Both classic Gs-cAMP/PKA/CREB and alternative Gs-cAMP/PKA/p38β/CREB signal pathways mediate exenatide-stimulated expression of M2 microglial markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Schisandrin C Ameliorates Learning and Memory Deficits by Aβ1-42 -induced Oxidative Stress and Neurotoxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Schisantherin C in Schisandra sphenanthera

Audience: Researchers, scientists, and drug development professionals.

Abstract

Schisantherin C, a dibenzocyclooctadiene lignan from Schisandra sphenanthera, exhibits significant pharmacological potential. Understanding its biosynthesis is pivotal for optimizing production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the key enzymatic steps from primary metabolism to the final complex lignan structure. It includes detailed experimental protocols for the characterization of key enzymes, quantitative data on lignan accumulation, and visualizations of the biosynthetic and regulatory pathways. This document is intended to serve as a foundational resource for researchers engaged in the study of lignan biosynthesis and the development of novel therapeutics derived from Schisandra sphenanthera.

Introduction

Schisandra sphenanthera is a medicinal plant renowned for its rich content of bioactive lignans, particularly those with a dibenzocyclooctadiene skeleton.[1][2] Among these, this compound has garnered interest for its potential therapeutic properties. The biosynthesis of these complex molecules is a multi-step process involving several enzyme families and is tightly regulated. A thorough understanding of this pathway is essential for harnessing the full potential of S. sphenanthera as a source of valuable pharmaceuticals. This guide synthesizes the current knowledge on the biosynthesis of this compound, providing a technical resource for the scientific community.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be broadly divided into three main stages:

-

The Phenylpropanoid Pathway: This well-characterized pathway provides the fundamental building blocks for lignan synthesis.

-

Monolignol Biosynthesis: The C6-C3 units derived from the phenylpropanoid pathway are converted into monolignols, primarily coniferyl alcohol.

-

Dimerization and Modification of Monolignols: Coniferyl alcohol units undergo oxidative coupling to form the basic lignan skeleton, which is then further modified to yield the diverse array of lignans found in S. sphenanthera, including this compound.

Stage 1 & 2: From Phenylalanine to Coniferyl Alcohol

The biosynthesis of the monolignol precursor, coniferyl alcohol, begins with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway. The key enzymatic steps are outlined below.

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[1]

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme (CYP73A) that hydroxylates cinnamic acid to produce p-coumaric acid.[1]

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

p-Coumarate 3-hydroxylase (C3H): Another cytochrome P450 enzyme (CYP98A) that hydroxylates p-coumaroyl-CoA to yield caffeoyl-CoA.

-

Caffeoyl-CoA O-methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

-

Cinnamoyl-CoA reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.

-

Cinnamyl alcohol dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.[1]

Stage 3: From Coniferyl Alcohol to this compound

The later stages of dibenzocyclooctadiene lignan biosynthesis are less definitively characterized. However, based on transcriptome data and studies in related species, a hypothetical pathway can be proposed.

-

Oxidative Dimerization: Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form pinoresinol. This reaction is mediated by a laccase or peroxidase and directed by a dirigent protein (DIR) , which controls the stereochemistry of the product.[1][3]

-

Reduction Steps: Pinoresinol is then sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to form lariciresinol and then secoisolariciresinol.[4]

-

Formation of the Dibenzocyclooctadiene Skeleton: The conversion of secoisolariciresinol to the characteristic dibenzocyclooctadiene skeleton of schisandra lignans is thought to be catalyzed by cytochrome P450 (CYP) enzymes .[5] While the exact intermediates and enzymes are still under investigation, this step is crucial for the formation of the core structure of this compound.

-

Further Modifications: The dibenzocyclooctadiene scaffold undergoes a series of further modifications, including hydroxylations, methylations, and the addition of other functional groups, catalyzed by enzymes such as O-methyltransferases (OMTs) and other CYPs, to yield the final diverse array of lignans, including Schisantherin A, B, and C.[5][6] The precise sequence of these final steps leading to this compound remains an active area of research.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound in Schisandra sphenanthera.

Regulation of this compound Biosynthesis

The biosynthesis of lignans is transcriptionally regulated, with several families of transcription factors (TFs) implicated in controlling the expression of biosynthetic genes.

-

MYB and bHLH Transcription Factors: MYB and basic helix-loop-helix (bHLH) TFs are known to be key regulators of the phenylpropanoid pathway.[7][8][9] Transcriptome analysis of S. sphenanthera has identified several MYB and bHLH genes that are co-expressed with lignan biosynthetic genes, suggesting their role in regulating the production of precursors for this compound synthesis.[10] These TFs can act as activators or repressors of gene expression by binding to specific cis-regulatory elements in the promoters of their target genes.

Visualization of the Regulatory Network

The following diagram illustrates the transcriptional regulation of the early stages of lignan biosynthesis.

Caption: Transcriptional regulation of early lignan biosynthetic genes.

Quantitative Data on Lignan Content

The accumulation of lignans, including this compound, varies significantly across different tissues of S. sphenanthera. Understanding this distribution is crucial for optimizing harvesting and extraction processes.

| Lignan | Fruit (Relative Content) | Root (Relative Content) | Stem (Relative Content) | Leaf (Relative Content) | Reference |

| Anwulignan | High | Moderate | Low | Low | [1] |

| Schisandrin A | High | Moderate | Low | Low | [1] |

| Schisandrin B | High | High | High | High | [1] |

| Schisandrin C | High | Moderate | Low | Low | [1] |

| Schisandrol A | High | Moderate | Low | Low | [1] |

| Schisandrol B | High | Moderate | Low | Low | [1] |

| Schisantherin A | High | Moderate | Low | Low | [1] |

| Schisantherin B | High | Moderate | Low | Low | [1] |

Note: "Relative Content" is based on transcriptome and metabolome analyses and indicates the general abundance in each tissue.

Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes in the this compound biosynthetic pathway. These protocols are based on established methods and can be adapted for use with S. sphenanthera tissues.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

Principle: PAL activity is determined by spectrophotometrically measuring the formation of trans-cinnamic acid from L-phenylalanine at 290 nm.[5]

Materials:

-

Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 15 mM β-mercaptoethanol, 5 mM EDTA, 5 mM ascorbic acid, 10% (v/v) glycerol.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.8).

-

Substrate: 40 mM L-phenylalanine in assay buffer.

-

Spectrophotometer.

Procedure:

-

Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge at 12,000 x g for 20 min at 4°C. The supernatant is the crude enzyme extract.

-

Assay Reaction: In a quartz cuvette, mix 500 µL of assay buffer, 200 µL of crude enzyme extract, and 300 µL of L-phenylalanine solution.

-

Measurement: Immediately measure the increase in absorbance at 290 nm for 10 minutes at 30°C. The rate of change in absorbance is proportional to PAL activity.

-

Calculation: Calculate enzyme activity using the molar extinction coefficient of trans-cinnamic acid (9630 M⁻¹ cm⁻¹).

Cinnamate-4-Hydroxylase (C4H) Enzyme Assay

Principle: C4H is a microsomal enzyme. Its activity is measured by quantifying the conversion of radiolabeled [¹⁴C]-cinnamic acid to [¹⁴C]-p-coumaric acid.[11]

Materials:

-

Homogenization Buffer: 100 mM potassium phosphate (pH 7.5), 500 mM sucrose, 10 mM EDTA, 20 mM β-mercaptoethanol.

-

Microsome Resuspension Buffer: 50 mM potassium phosphate (pH 7.5), 10% (v/v) glycerol.

-

Assay Mixture: 50 mM potassium phosphate (pH 7.5), 1 mM NADPH, 10 µM [¹⁴C]-cinnamic acid.

-

Scintillation counter.

Procedure:

-

Microsome Isolation: Homogenize plant tissue in homogenization buffer. Perform differential centrifugation to isolate the microsomal fraction. Resuspend the microsomal pellet in resuspension buffer.

-

Assay Reaction: Incubate the microsomal preparation with the assay mixture at 30°C for 30 minutes.

-

Extraction and Analysis: Stop the reaction by adding HCl. Extract the products with ethyl acetate. Separate cinnamic acid and p-coumaric acid using thin-layer chromatography (TLC).

-

Quantification: Scrape the spots corresponding to cinnamic acid and p-coumaric acid from the TLC plate and quantify the radioactivity using a scintillation counter.

Dirigent Protein (DIR) Assay

Principle: The dirigent activity is assayed by monitoring the stereospecific formation of pinoresinol from coniferyl alcohol in the presence of an oxidizing agent (laccase or peroxidase).[12]

Materials:

-

Assay Buffer: 100 mM MES buffer (pH 6.5).

-

Substrate: 1 mM coniferyl alcohol.

-

Oxidizing Agent: Laccase (from Trametes versicolor).

-

Recombinant dirigent protein.

-

HPLC with a chiral column.

Procedure:

-

Assay Reaction: In a microcentrifuge tube, combine the assay buffer, coniferyl alcohol, laccase, and the purified recombinant dirigent protein. Incubate at 30°C for 1 hour.

-

Extraction: Extract the reaction products with ethyl acetate. Evaporate the solvent and redissolve the residue in methanol.

-

Chiral HPLC Analysis: Analyze the products by HPLC using a chiral column to separate the (+)- and (-)-pinoresinol enantiomers. The ratio of the enantiomers indicates the stereoselectivity directed by the dirigent protein.

Pinoresinol-Lariciresinol Reductase (PLR) Enzyme Assay

Principle: PLR activity is determined by monitoring the NADPH-dependent reduction of pinoresinol to lariciresinol and subsequently to secoisolariciresinol.[13]

Materials:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.0).

-

Substrates: Pinoresinol, Lariciresinol.

-

Cofactor: 1 mM NADPH.

-

Crude or purified enzyme extract.

-

HPLC.

Procedure:

-

Enzyme Extraction: Prepare a protein extract from plant tissue as described for the PAL assay.

-

Assay Reaction: Incubate the enzyme extract with the assay buffer, substrate (pinoresinol or lariciresinol), and NADPH at 30°C for 1 hour.

-

Extraction and Analysis: Stop the reaction and extract the products with ethyl acetate. Analyze the formation of lariciresinol and secoisolariciresinol by HPLC.

Experimental Workflow Visualization

References

- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 64938-51-8 | PCA93851 | Biosynth [biosynth.com]

- 4. Effect of pinoresinol-lariciresinol reductases on biosynthesis of lignans with substrate selectivity in Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Candidate genes involved in the biosynthesis of lignan in <i>Schisandra chinensis</i> fruit based on transcriptome and metabolomes analysis [cjnmcpu.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Transcriptional control of flavonoid biosynthesis by MYB-bHLH-WDR complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dirigent Protein Mode of Action Revealed by the Crystal Structure of AtDIR6 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Preliminary Investigation into Schisantherin C's Hepatoprotective Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research into the hepatoprotective effects of Schisantherin C, a bioactive lignan isolated from Schisandra chinensis. This document outlines the key experimental findings, methodologies, and proposed mechanisms of action for researchers and professionals in the field of drug development.

Introduction

This compound is a dibenzocyclooctadiene lignan found in the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine for treating liver ailments.[1][2] Modern pharmacological studies have begun to elucidate the scientific basis for these traditional uses, with a growing body of evidence pointing to the hepatoprotective potential of this compound and other related lignans.[1][2][3] This guide focuses specifically on the preclinical evidence for this compound, detailing its effects in models of liver injury and the molecular pathways it modulates.

Core Mechanisms of Hepatoprotection

Preliminary research indicates that this compound exerts its hepatoprotective effects through a multi-pronged approach, primarily centered around the mitigation of oxidative stress and inflammation.

Antioxidant Activity

A key mechanism underlying this compound's protective effects is its ability to bolster the liver's antioxidant defenses.[1][4] This is achieved, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound has been shown to upregulate Nrf2 and its downstream targets, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC).[5][6] This leads to an increase in the levels of endogenous antioxidants such as glutathione (GSH) and superoxide dismutase (SOD).[6]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many liver diseases. This compound has demonstrated the ability to suppress inflammatory responses in the liver. Studies have shown that it can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6] This anti-inflammatory action is thought to be linked to the inhibition of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.[7][8]

Modulation of Drug-Metabolizing Enzymes

In models of drug-induced liver injury, such as that caused by acetaminophen (APAP) overdose, this compound has been shown to modulate the activity of cytochrome P450 (CYP) enzymes. Specifically, it can reduce the expression of CYP2E1, an enzyme responsible for metabolizing APAP into its toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[5][6] By inhibiting this bioactivation step, this compound helps to prevent the initial insult that leads to liver cell death.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound's hepatoprotective effects.

Table 1: Effects of this compound on Liver Function Markers in Acetaminophen (APAP)-Induced Liver Injury in Mice

| Parameter | Control | APAP | APAP + this compound | Reference |

| Alanine Aminotransferase (ALT) (U/L) | Normal | Significantly Increased | Significantly Reduced | [6] |

| Aspartate Aminotransferase (AST) (U/L) | Normal | Significantly Increased | Significantly Reduced | [6] |

| Alkaline Phosphatase (ALP) (U/L) | Normal | Significantly Increased | Significantly Reduced | [6] |

| Total Bilirubin (TBIL) (μmol/L) | Normal | Significantly Increased | Significantly Reduced | [6] |

| Direct Bilirubin (DBIL) (μmol/L) | Normal | Significantly Increased | Significantly Reduced | [6] |

Table 2: Effects of this compound on Markers of Oxidative Stress and Inflammation in Acetaminophen (APAP)-Induced Liver Injury in Mice

| Parameter | Control | APAP | APAP + this compound | Reference |

| Glutathione (GSH) | Normal | Significantly Depleted | Significantly Increased | [6][9] |

| Superoxide Dismutase (SOD) | Normal | Significantly Reduced | Significantly Increased | [6] |

| Malondialdehyde (MDA) | Normal | Significantly Increased | Significantly Decreased | [6] |

| Interleukin-6 (IL-6) | Normal | Significantly Increased | Significantly Decreased | [6] |

| Tumor Necrosis Factor-α (TNF-α) | Normal | Significantly Increased | Significantly Decreased | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's hepatoprotective effects.

Acetaminophen (APAP)-Induced Acute Liver Injury Mouse Model

-

Animals: Male C57BL/6 mice are typically used.[7]

-

Acclimatization: Animals are acclimatized for at least one week with free access to food and water.

-

Grouping: Mice are randomly divided into control, APAP model, and this compound treatment groups.

-

Drug Administration:

-

The this compound group receives the compound, typically via oral gavage, for a predetermined period (e.g., several consecutive days).

-

The control and APAP model groups receive a vehicle (e.g., saline or corn oil).

-

-

Induction of Liver Injury: A single intraperitoneal injection of APAP (e.g., 400 mg/kg) is administered to the APAP and this compound groups.[6]

-

Sample Collection: At a specified time point after APAP administration (e.g., 24 hours), blood and liver tissues are collected for analysis.

-

Biochemical Analysis: Serum levels of ALT, AST, ALP, TBIL, and DBIL are measured using commercial assay kits.

-

Histopathological Examination: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of liver damage.

-

Oxidative Stress and Inflammatory Marker Analysis: Liver tissue homogenates are used to measure levels of GSH, SOD, MDA, IL-6, and TNF-α using specific assay kits.

-

Western Blot Analysis: Protein expression of key signaling molecules (e.g., Nrf2, HO-1, CYP2E1) in liver tissue is determined by Western blotting.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of this compound and a typical experimental workflow.

Caption: Proposed mechanism of this compound's hepatoprotective action.

Caption: General experimental workflow for in vivo hepatoprotection studies.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound is a promising candidate for the development of new hepatoprotective therapies. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and modulatory effects on drug metabolism, makes it an attractive molecule for further investigation.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound and to establish a clear dose-response relationship.

-

Long-term Toxicity Studies: To assess the safety profile of this compound with chronic administration.

-

Efficacy in Other Models of Liver Disease: To explore its therapeutic potential in other liver conditions such as non-alcoholic fatty liver disease (NAFLD) and liver fibrosis.

-

Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for patients with liver diseases.

This technical guide provides a snapshot of the current understanding of this compound's hepatoprotective effects. As research in this area continues to evolve, a more comprehensive picture of its therapeutic potential will emerge.

References

- 1. scientificarchives.com [scientificarchives.com]

- 2. Correlation between Antistress and Hepatoprotective Effects of Schisandra Lignans Was Related with Its Antioxidative Actions in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [Schisandrin C improves acetaminophen-induced liver injury in mice by regulating Nrf2 signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Schisantherin A protects against liver ischemia-reperfusion injury via inhibition of mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Curdione and Schisandrin C Synergistically Reverse Hepatic Fibrosis via Modulating the TGF-β Pathway and Inhibiting Oxidative Stress [frontiersin.org]

Initial Studies on Schisantherin C for Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal loss. The complex pathology of AD necessitates the exploration of multi-target therapeutic agents. Lignans isolated from the fruit of Schisandra chinensis, a plant used in traditional medicine, have garnered scientific interest for their neuroprotective properties. Among these, Schisantherin C is emerging as a compound of interest. This technical guide provides an in-depth overview of the initial studies on this compound and its potential role in Alzheimer's disease research, focusing on its mechanisms of action related to neuroinflammation, apoptosis, and the core pathologies of Aβ and tau. While direct research on this compound is still in its early stages, this guide also incorporates data from closely related compounds, such as Schisandrin C and Schisantherin A, to provide a broader context for its potential therapeutic avenues.

Quantitative Data on the Bioactivity of Schisandra Lignans

The following tables summarize the available quantitative data for this compound and related lignans from Schisandra chinensis in preclinical models relevant to Alzheimer's disease. It is important to note that specific IC50 and EC50 values for this compound in AD-related assays are not yet widely published, reflecting the nascent stage of its investigation.

| Compound | Assay | Cell Line/Model | Concentration/Dosage | Observed Effect | Citation |

| Schisandrin C | Aβ₂₅₋₃₅-induced neurotoxicity | PC12 cells | Pretreatment | Markedly reversed cell death, reduced apoptotic cells, and attenuated ROS production. | [1] |

| Schisandrin C | Lipoteichoic acid (LTA)-induced inflammation | BV-2 microglia | 1-20 µM | Significantly inhibited the production of pro-inflammatory cytokines (TNF-α, IL-6), chemokines, PGE₂, NO, and ROS. | |

| Schisantherin A | Aβ₁₋₄₂-induced cognitive deficits | Mouse model (ICV injection) | 0.01 and 0.1 mg/kg for 5 days | Notably improved cognitive deficits in Y-maze, shuttle-box, and Morris water maze tests. | [2] |

| Schisantherin A | Oxidative stress in Aβ₁₋₄₂-induced mouse model | Hippocampus and cerebral cortex | 0.1 mg/kg | Restored activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px); reduced malondialdehyde (MDA) levels. | [2] |

| Schisantherin B | Aβ₂₅₋₃₅-induced neurotoxicity | PC12 cells | Pretreatment | Markedly reversed cell death, reduced apoptotic cells, and attenuated ROS production. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols employed in the initial studies of Schisandra lignans.

Cell Culture and Aβ-Induced Neurotoxicity Assay

-

Cell Line: PC12 cells, a rat pheochromocytoma cell line commonly used as a neuronal model.

-

Culture Conditions: Cells are maintained in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and horse serum, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Aβ Peptide Preparation: Aβ₂₅₋₃₅ peptide is dissolved in sterile, deionized water to a stock concentration and incubated at 37°C for 3-4 days to induce aggregation.

-

Treatment Protocol:

-

PC12 cells are seeded in 96-well plates.

-

After 24 hours, cells are pre-treated with various concentrations of this compound or other test compounds for a specified duration (e.g., 1 hour).

-

Aggregated Aβ₂₅₋₃₅ is then added to the cell cultures to a final concentration (e.g., 0.5 µM) to induce neurotoxicity.

-

Cells are incubated for an additional 24-48 hours.

-

-

Assessment of Cell Viability: Cell viability is typically measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.

Western Blot Analysis for Protein Expression

-

Objective: To quantify the expression levels of specific proteins involved in apoptosis (Bax, Bcl-2, caspase-3), inflammation, or tau phosphorylation.

-

Protocol:

-

Protein Extraction: Cells or brain tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-phospho-tau).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

Animal Models of Alzheimer's Disease

-

Model: Intracerebroventricular (ICV) injection of aggregated Aβ peptide in mice or rats to mimic Aβ-induced cognitive deficits and neurodegeneration.

-

Procedure:

-

Aβ Preparation: Aβ₁₋₄₂ peptide is dissolved and aggregated as described for the in vitro assays.

-

Surgery: Animals are anesthetized, and a cannula is stereotaxically implanted into the lateral ventricle of the brain.

-

Aβ Injection: A specific volume of the aggregated Aβ peptide is infused into the ventricle.

-

Drug Administration: this compound or other compounds are administered, typically via intragastric gavage or intraperitoneal injection, for a specified period following the Aβ injection.

-

-

Behavioral Testing: Cognitive function is assessed using a battery of behavioral tests, including:

-

Morris Water Maze: To evaluate spatial learning and memory.

-

Y-Maze: To assess short-term spatial working memory.

-

Passive Avoidance Test: To measure fear-motivated memory.

-

-

Histopathological and Biochemical Analysis: After the behavioral tests, brain tissues are collected for analysis of Aβ plaques, neuronal loss (e.g., Nissl staining), and protein expression levels (Western blot).

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and related lignans are attributed to their ability to modulate multiple signaling pathways implicated in the pathogenesis of Alzheimer's disease.

Anti-Neuroinflammatory Pathway of Schisandrin C

Schisandrin C has been shown to exert potent anti-neuroinflammatory effects in microglia, the primary immune cells of the brain. Overactivation of microglia contributes to the chronic neuroinflammation observed in AD. Schisandrin C mitigates this by upregulating phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), through the activation of the cAMP/PKA/CREB and Nrf2 signaling pathways. Furthermore, it suppresses the activation of pro-inflammatory transcription factors like NF-κB and AP-1, as well as the JAK-STAT and MAPK signaling cascades.[3]

Caption: Anti-neuroinflammatory signaling of Schisandrin C.

Modulation of Apoptosis by Schisandra Lignans

Neuronal apoptosis, or programmed cell death, is a key contributor to the neuronal loss seen in Alzheimer's disease. Studies on Schisandrin B and C have demonstrated their ability to protect neuronal cells from Aβ-induced apoptosis.[1] This is achieved by modulating the balance of pro-apoptotic and anti-apoptotic proteins. Specifically, these lignans have been shown to decrease the expression of the pro-apoptotic protein Bax and the executioner caspase, caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2.

Caption: this compound's role in the apoptotic pathway.

Potential Impact on Tau Phosphorylation

While direct evidence for this compound's effect on tau is limited, a study on the closely related compound, Schisantherin A, has shown that it can improve learning and memory in an AD mouse model by reducing the phosphorylation of tau protein in the hippocampus.[4] Hyperphosphorylation of tau is a critical event in the formation of neurofibrillary tangles. The reduction of tau phosphorylation by Schisantherin A suggests a potential mechanism by which this compound might also exert its neuroprotective effects.

Caption: Postulated effect of Schisantherin A on tau pathology.

Conclusion and Future Directions

The initial studies on this compound and its related lignans from Schisandra chinensis present a compelling case for their further investigation as potential therapeutic agents for Alzheimer's disease. The available evidence suggests that these compounds possess multifaceted neuroprotective properties, including potent anti-inflammatory and anti-apoptotic effects. The preliminary findings on Schisantherin A's ability to reduce tau hyperphosphorylation are particularly encouraging and warrant direct investigation for this compound.

However, it is crucial to acknowledge the existing gaps in the research. Future studies should focus on:

-

Quantitative analysis: Determining the specific IC50 and EC50 values of this compound in various AD-related assays is essential for understanding its potency and therapeutic window.

-

Direct effects on Aβ and tau: Elucidating the direct impact of this compound on amyloid-beta production, aggregation, and clearance, as well as its specific effects on the phosphorylation of different tau protein epitopes, is a critical next step.

-

In-depth mechanistic studies: Further investigation into the upstream and downstream targets of this compound within the identified signaling pathways will provide a more comprehensive understanding of its mechanism of action.

-

Pharmacokinetics and bioavailability: Assessing the ability of this compound to cross the blood-brain barrier and its metabolic stability are crucial for its development as a CNS drug.

References

- 1. researchgate.net [researchgate.net]

- 2. Schisantherin A recovers Aβ-induced neurodegeneration with cognitive decline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Schizandrin A ameliorates cognitive functions via modulating microglial polarisation in Alzheimer’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Schisantherin a Improves the Learning and Memory by [research.amanote.com]

Schisantherin C as a potential therapeutic agent for cardiovascular diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising natural compound with significant therapeutic potential for a range of cardiovascular diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological effects, with a focus on its molecular mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development in this area. While research on this compound is ongoing, this document synthesizes the available evidence for its cardioprotective effects, particularly in the context of atherosclerosis, myocardial infarction, and cardiac hypertrophy.

Molecular Mechanism of Action

The cardioprotective effects of this compound are attributed to its multifaceted molecular activities, primarily revolving around the modulation of autophagy, inflammation, and oxidative stress.

Regulation of Autophagy via the PI3K/AKT/mTOR Signaling Pathway

A key mechanism of this compound in cardiovascular disease, particularly atherosclerosis, is its ability to promote autophagy through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2]

-

Inhibition of PI3K/AKT/mTOR: In models of atherosclerosis using human umbilical vein endothelial cells (HUVECs) induced with oxidized low-density lipoprotein (ox-LDL), this compound has been shown to dose-dependently inhibit the phosphorylation of PI3K, AKT, and mTOR.[1] This inhibition relieves the suppressive effect of mTOR on autophagy.

-

Promotion of Autophagy: By inhibiting the PI3K/AKT/mTOR pathway, this compound enhances the formation of autophagosomes and promotes the degradation of cellular waste, including accumulated ox-LDL. This is evidenced by the increased expression of key autophagy-related proteins such as Beclin-1, ATG5, and the increased ratio of LC3-II/LC3-I, alongside a decrease in the p62 protein, which is a marker of autophagy flux.[1]

Below is a diagram illustrating the signaling pathway of this compound in promoting autophagy.

Caption: this compound promotes autophagy and cardioprotection by inhibiting the PI3K/AKT/mTOR pathway.

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties, which are crucial for mitigating the chronic inflammatory processes underlying cardiovascular diseases like atherosclerosis.[3]

-

Inhibition of Pro-inflammatory Cytokines: In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, this compound significantly reduces the gene expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[3]

-